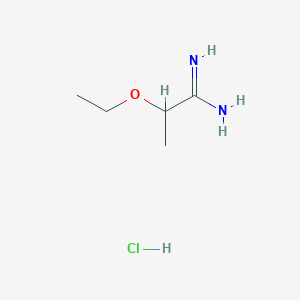
2-Ethoxypropanimidamide hydrochloride
Übersicht
Beschreibung
“2-Ethoxypropanimidamide hydrochloride” is a chemical compound with the CAS number 1354952-19-4 . It has a molecular formula of C5H13ClN2O and a molecular weight of 152.6225 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Ethoxypropanimidamide hydrochloride” are not available, amines in general can undergo a variety of reactions. These include alkylation, acylation, and elimination reactions . The exact reactions would depend on the specific conditions and reactants involved.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Ethoxypropanimidamide hydrochloride” are not fully detailed in the available resources. It has a molecular weight of 152.62 g/mol . More specific properties such as solubility, density, and melting point would need to be determined experimentally or found in a dedicated chemical database .
Wissenschaftliche Forschungsanwendungen
Environmental Estrogens and Chemical Toxicity
Research on environmental estrogens, like methoxychlor, highlights the complexity of assessing chemical effects on health. Methoxychlor, an estrogenic pesticide, undergoes metabolism to become an active form, affecting fertility and development in exposed organisms. Such studies underscore the significance of evaluating environmental chemicals, including novel compounds, for their physiological impacts and toxicological profiles (Cummings, 1997).
Antiviral and Anticancer Potential
Investigations into the antiviral and anticancer effects of certain compounds, such as 2-methoxyestradiol derived from estrogen metabolism, demonstrate the potential therapeutic applications of chemical derivatives. These effects include antiangiogenic and antitumorigenic activities, suggesting avenues for research into similar compounds for disease treatment (Zhu & Conney, 1998).
Drug Repurposing in Viral Infections
The repurposing of existing drugs, like chloroquine and hydroxychloroquine for SARS-CoV-2 infection, exemplifies the application of pharmacological research to emergent health crises. Such efforts involve re-evaluating known drugs for new therapeutic uses, emphasizing the need for comprehensive studies on pharmacodynamics, safety, and efficacy in new contexts (Oscanoa et al., 2020).
Methodological Advances in Drug Analysis
Technological and methodological advancements, such as the determination of hydroxyproline for assessing drug effects, reflect the ongoing evolution of research techniques in the pharmaceutical sciences. These methodologies enable precise measurement and analysis of drug components and metabolites, critical for understanding drug action and optimizing therapeutic applications (Stegemann & Stalder, 1967).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-ethoxypropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3-8-4(2)5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGRKCHXAHHVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxypropanimidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B1423277.png)

![methyl (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B1423280.png)

![1-{4-[(2,2-Difluoroethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B1423286.png)
![3-Ethoxyspiro[3.5]nonan-1-amine](/img/structure/B1423288.png)


